molecular formula C17H19NO2S B2392423 2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415623-63-9

2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B2392423
CAS No.: 2415623-63-9
M. Wt: 301.4
InChI Key: RFXWPHLXSYLGAV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzyloxyacetamide scaffold linked to a cyclopropane-bearing thiophene moiety. The benzyloxy group is a common structural element in drug discovery, often influencing the compound's pharmacokinetic properties . The presence of the thiophene heterocycle, a privileged structure in pharmaceuticals, is known to contribute to a molecule's binding affinity and metabolic stability . The cyclopropyl group attached to the methylene bridge is a strategically important motif used to restrict molecular conformation, potentially leading to enhanced potency and selectivity towards biological targets . Compounds with similar structural features, such as acetamide derivatives and thiophene-containing molecules, are frequently investigated as key intermediates or potential inhibitors for various enzymes, including kinases and dehydrogenases . This combination of functional groups makes this compound a valuable chemical probe for researchers exploring new therapeutic agents in areas like oncology, inflammatory diseases, and central nervous system (CNS) disorders. It is supplied as a high-purity material for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-16(11-20-10-14-4-2-1-3-5-14)18-13-17(7-8-17)15-6-9-21-12-15/h1-6,9,12H,7-8,10-11,13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXWPHLXSYLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COCC2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections

The primary disconnection occurs at the amide bond, suggesting a coupling between 2-(benzyloxy)acetic acid and [1-(thiophen-3-yl)cyclopropyl]methylamine. This approach relies on established amide formation protocols and focuses the synthetic challenge on preparing the cyclopropyl-containing amine component. Alternative disconnections include constructing the cyclopropyl ring at a later stage or employing convergent strategies to assemble the molecule from simpler building blocks.

Starting Materials Considerations

The availability and stability of starting materials represent crucial considerations when selecting an appropriate synthetic route. The preparation of [1-(thiophen-3-yl)cyclopropyl]methylamine is particularly challenging due to the strained cyclopropyl ring and its connection to both the thiophene and the amine-bearing carbon. Meanwhile, 2-(benzyloxy)acetic acid can be readily prepared from commercially available precursors such as glycolic acid and benzyl chloride or benzyl bromide.

Preparation Method 1: Amide Coupling Approach

The amide coupling approach represents the most straightforward method for synthesizing the target compound, provided that both coupling partners can be efficiently prepared.

Synthesis of 2-(Benzyloxy)acetic Acid

The 2-(benzyloxy)acetic acid component can be prepared through benzylation of glycolic acid or through hydrolysis of corresponding esters. Based on related preparations in the literature, a typical synthesis would involve:

  • Reaction of glycolic acid with benzyl bromide in the presence of a base (K₂CO₃ or NaH)
  • Purification by recrystallization or column chromatography

This approach typically yields the desired carboxylic acid in yields ranging from 75-85%.

Synthesis of [1-(Thiophen-3-yl)cyclopropyl]methylamine

The preparation of the cyclopropyl-containing amine represents the more challenging aspect of this approach. Drawing from methodologies for related compounds, a viable synthetic route involves:

  • Preparation of 1-(thiophen-3-yl)cyclopropanecarbonitrile from 3-bromothiophene via:

    • Lithiation of 3-bromothiophene using n-butyllithium at -78°C
    • Addition to 1-cyanocyclopropanecarboxylic acid derivative
    • Decarboxylation under appropriate conditions
  • Reduction of the nitrile group to the corresponding primary amine:

    • Using lithium aluminum hydride (LiAlH₄) in THF
    • Alternative reduction with borane-THF complex

This sequence draws upon methodologies observed in the synthesis of related cyclopropyl-containing compounds.

Amide Coupling Reaction

The final step involves coupling the prepared 2-(benzyloxy)acetic acid with [1-(thiophen-3-yl)cyclopropyl]methylamine. This can be accomplished through several coupling methods:

  • Carbodiimide-mediated coupling using DCC or EDC with HOBt or NHS
  • Mixed anhydride methods using alkyl chloroformates
  • Acyl chloride formation followed by reaction with the amine

Based on literature precedent for similar compounds, the carbodiimide approach typically offers the best balance of yield, purity, and operational simplicity. Typical reaction conditions would involve:

  • EDC·HCl (1.2 eq.), HOBt (1.2 eq.), DIPEA (2.5 eq.)
  • Dichloromethane as solvent
  • Room temperature, 12-24 hours

This procedure typically provides the desired amide in yields of 70-85%.

Preparation Method 2: Cyclopropanation Approach

An alternative approach involves constructing the cyclopropyl ring at a later stage of the synthesis, potentially avoiding challenges associated with handling the cyclopropyl-containing amine.

Preparation of Thiophene-Containing Allylic Intermediate

This approach begins with preparing a thiophene derivative containing an appropriate unsaturated system for subsequent cyclopropanation:

  • Functionalization of thiophene-3-carbaldehyde via Wittig or Horner-Wadsworth-Emmons reaction
  • Conversion of the resulting alkene to an allylic amine derivative
  • Protection of the amine (if necessary) prior to cyclopropanation

Cyclopropanation Reaction

Cyclopropanation can be achieved through several methods:

  • Simmons-Smith cyclopropanation using diiodomethane and zinc-copper couple
  • Diazo-mediated cyclopropanation using ethyl diazoacetate followed by functional group transformations
  • Michael-initiated ring closure (MIRC) reactions

Based on literature precedent for thiophene-containing compounds, the Simmons-Smith approach often provides better stereoselectivity, though yields may be moderate (40-60%).

Completion of the Synthesis

After cyclopropanation, the synthesis would be completed through:

  • Amine deprotection (if protected)
  • Coupling with 2-(benzyloxy)acetic acid using standard amide formation protocols

This approach offers potential advantages when the direct preparation of [1-(thiophen-3-yl)cyclopropyl]methylamine proves challenging.

Preparation Method 3: Convergent Synthesis via Substituted Cyclopropylmethanol

A third approach involves utilizing a substituted cyclopropylmethanol as a key intermediate, building upon methodologies described for related compounds.

Synthesis of 1-(Thiophen-3-yl)cyclopropylmethanol

The synthesis of 1-(thiophen-3-yl)cyclopropylmethanol can be accomplished through:

  • Preparation of 1-(thiophen-3-yl)cyclopropanecarbonitrile as described previously
  • Reduction of the nitrile with DIBAL-H at low temperature to provide the aldehyde
  • Further reduction with sodium borohydride to yield the primary alcohol

This approach draws on methodologies observed in the preparation of related compounds such as 1-(hydroxymethyl)cyclopropanecarbonitrile.

Conversion to Amine and Coupling

The alcohol can be converted to the corresponding amine through:

  • Mesylation or tosylation of the primary alcohol
  • Displacement with azide followed by reduction
  • Alternative approaches using Mitsunobu conditions with phthalimide followed by hydrazinolysis

The resulting amine would then be coupled with 2-(benzyloxy)acetic acid as described in Method 1.

Optimization of Reaction Conditions

Based on data compiled from the synthesis of related compounds, the following table summarizes typical reaction conditions and yields for key transformations:

Step Reaction Conditions Temperature (°C) Time (h) Yield (%)
1a Benzylation of glycolic acid BnBr, K₂CO₃, DMF 60-80 12-16 75-85
1b Thiophene lithiation n-BuLi, THF -78 1-2 90-95
1c Cyclopropyl formation Zn(Cu), CH₂I₂, Et₂O 0 to RT 12-24 40-60
2a Nitrile reduction LiAlH₄, THF 0 to RT 4-6 70-80
2b Alcohol activation MsCl, Et₃N, CH₂Cl₂ 0 2-3 85-90
3a Azide formation NaN₃, DMF 80 12 75-85
3b Azide reduction H₂, Pd/C or LiAlH₄ RT 4-12 80-90
4 Amide coupling EDC·HCl, HOBt, DIPEA, CH₂Cl₂ RT 12-24 70-85

Analysis and Characterization

Spectroscopic Identification

The target compound this compound would typically be characterized using the following spectroscopic techniques:

  • ¹H NMR (expected signals):

    • Benzyl CH₂ (singlet, δ ~4.5-4.7 ppm)
    • Acetate CH₂ (singlet, δ ~3.9-4.1 ppm)
    • Cyclopropyl CH₂ (multiplets, δ ~0.5-1.0 ppm)
    • Thiophene protons (multiplets, δ ~7.0-7.4 ppm)
    • Amide NH (broad triplet, δ ~6.5-7.0 ppm)
    • Benzyl aromatic protons (multiplets, δ ~7.2-7.4 ppm)
  • ¹³C NMR (expected signals):

    • Carbonyl carbon (δ ~168-172 ppm)
    • Aromatic and thiophene carbons (δ ~123-145 ppm)
    • Benzyl CH₂ (δ ~72-74 ppm)
    • Acetate CH₂ (δ ~68-70 ppm)
    • Cyclopropyl quaternary carbon (δ ~22-25 ppm)
    • Cyclopropyl CH₂ (δ ~10-15 ppm)
  • HRMS: expected [M+H]⁺ calculated for C₁₇H₁₉NO₂S

Physical Properties

Based on structural similarities with compounds reported in the literature, the expected physical properties would include:

  • Appearance: White to off-white solid
  • Melting point: Approximately 70-90°C
  • Solubility: Soluble in organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate; sparingly soluble in alcohols; insoluble in water

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopropyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The phenylmethoxy group may enhance its solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three related acetamide derivatives from the literature, focusing on structural motifs, synthesis, and functional properties.

Structural and Functional Group Analysis
Compound Name Key Substituents Molecular Features Potential Applications
2-(Benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide (Target) Benzyloxy, cyclopropane-thiophene High steric strain (cyclopropane), sulfur-aromatic interaction Catalysis, drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, 3-methylbenzamide Stabilized coordination for metal catalysis C–H bond functionalization
2-{[4-Oxo-2-thioxo-5-(3,4,5-TMBz)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-CF3-Ph]acetamide Thiazolidinone, trifluoromethyl, trimethoxybenzylidene Electron-withdrawing CF3 group, planar thiazolidinone Antimicrobial/anticancer agents
N-(4-(6-(Benzyloxy)indolin-1-yl)-3-cyano-7-(THF-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Benzyloxy, indoline, piperidinylidene, tetrahydrofuran-oxy Multi-ring system, hybrid hydrophilic-lipophilic groups Kinase inhibition, drug candidates

Key Observations :

  • Steric and Electronic Effects: The target compound’s cyclopropane-thiophene group introduces unique steric strain and sulfur-mediated electronic effects, contrasting with the planar thiazolidinone in ’s compound and the rigid indoline-quinoline system in .
  • Directing Groups : Unlike the N,O-bidentate ligand in , the target lacks obvious metal-coordinating groups, suggesting divergent catalytic applications.
  • Substituent Diversity : The benzyloxy group is shared with ’s compound , but its conjugation with thiophene in the target may alter solubility and bioavailability.

Biological Activity

2-(Benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews its biological activity, synthesizing findings from various studies and sources, including case studies and relevant data tables.

Chemical Structure and Properties

The compound features a unique structure that includes a benzyloxy group, a cyclopropyl moiety, and a thiophene ring. Its molecular formula is C16H19N1O2S1C_{16}H_{19}N_{1}O_{2}S_{1}, leading to a molecular weight of approximately 295.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. A study comparing various derivatives found that certain structural modifications enhance anticonvulsant efficacy, suggesting a possible therapeutic application in seizure disorders .

Antitumor Activity

Another area of investigation is the compound's potential antitumor activity. Benzamide derivatives have been noted for their ability to inhibit cell proliferation in various cancer models. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and other malignancies by targeting specific kinases involved in tumor growth .

The proposed mechanism for the biological activity of this compound involves modulation of neurotransmitter systems and inhibition of specific enzyme pathways. For example, the inhibition of dihydrofolate reductase (DHFR) has been linked to the antitumor effects observed in some benzamide derivatives . Additionally, the interaction with cyclooxygenase enzymes may contribute to its anti-inflammatory properties.

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Anticonvulsant Efficacy : A study on N-benzyl derivatives highlighted that modifications at the acetamide position significantly altered efficacy in seizure models, providing insights into structure-activity relationships .
  • Cancer Cell Line Studies : In vitro studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

Data Tables

Biological Activity Compound Structure Efficacy Reference
AnticonvulsantN-benzyl derivativesED50 = 30 mg/kg
AntitumorBenzamide derivativesModerate potency against RET kinase
Inhibition of DHFRBenzamide analogsEffective in resistant cancer models

Q & A

Q. What are the standard protocols for synthesizing 2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation via [1,3]-dipolar cycloaddition and amide coupling using carbodiimide-based reagents. Key optimization parameters include temperature (e.g., reflux for thiophene activation), solvent choice (e.g., 1,4-dioxane or acetonitrile), and pH control to prevent side reactions. Reaction progress is monitored via Thin Layer Chromatography (TLC), and intermediates are purified via column chromatography .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for structural confirmation, particularly to verify the cyclopropane ring and benzyloxy group. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy can confirm functional groups like the acetamide carbonyl .

Q. What biological assays are commonly used to evaluate the pharmacological potential of this compound?

In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets), cell viability assays (MTT), and surface plasmon resonance (SPR) for binding affinity. In vivo models assess pharmacokinetics (e.g., bioavailability in rodent studies) and toxicity (e.g., liver enzyme profiling) .

Q. How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Solubility is tested in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). Poor aqueous solubility can be addressed via co-solvents (e.g., PEG 400) or nanocarrier systems (liposomes). Stability under physiological pH is assessed via accelerated degradation studies .

Q. What are the stability profiles of this compound under different storage conditions?

The compound is sensitive to light and moisture. Long-term stability is maintained at -20°C under inert gas (argon). Degradation products are identified via HPLC-MS, with hydrolysis of the acetamide group being a primary pathway under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results regarding target interactions?

Discrepancies may arise from rigid docking assumptions. Advanced strategies include molecular dynamics (MD) simulations to account for protein flexibility and experimental validation via alanine-scanning mutagenesis. SPR or Isothermal Titration Calorimetry (ITC) provides quantitative binding data to refine computational models .

Q. What factors contribute to variability in reaction yields during multi-step synthesis, and how can they be mitigated?

Variability stems from impurities in intermediates, side reactions (e.g., oxidation of thiophene), and catalyst deactivation. Mitigation involves strict control of anhydrous conditions, real-time monitoring via LC-MS, and using scavenger resins to remove byproducts .

Q. How does the compound’s stereochemistry influence its biological activity, and what methods determine chiral purity?

The cyclopropane ring and acetamide orientation can create stereoisomers with divergent binding affinities. Chiral purity is assessed via chiral HPLC (e.g., amylose-based columns) or circular dichroism (CD). Enantioselective synthesis routes using chiral catalysts (e.g., BINOL derivatives) are employed for critical stereocenters .

Q. What mechanistic insights explain unexpected byproducts in amide coupling reactions during synthesis?

Competing pathways include N-acylurea formation (via carbodiimide activation) or hydrolysis under acidic conditions. Mechanistic studies using isotopic labeling (e.g., 13C-acetamide) and LC-MS/MS identify intermediates. Optimizing coupling reagents (e.g., HOBt/DMAP) suppresses side reactions .

Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to elucidate polypharmacology?

Network pharmacology models map interactions across multiple targets (e.g., kinases, GPCRs). Synthetic modifications (e.g., introducing fluorinated groups) are guided by proteomics data to enhance selectivity. Systems-level toxicity is predicted via metabolomics and cheminformatics .

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